2,4-Dichloro-6-nitroaniline
Overview
Description
2,4-Dichloro-6-nitroaniline, also known as this compound, is a useful research compound. Its molecular formula is C6H4Cl2N2O2 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28582. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analysis in Food and Environmental Samples
2,4-Dichloro-6-nitroaniline has been a subject of study in the analysis of food and environmental samples. Cheng and Kilgore (1966) developed a method using electron-capture gas chromatography to detect 2,6-dichloro-4-nitroaniline residues in fruits, highlighting its relevance in food safety and environmental monitoring (Cheng & Kilgore, 1966). Additionally, Oliveira et al. (2009) investigated the contribution of dicloran (a compound related to this compound) to the mutagenic activity in water samples from the Cristais River in Brazil, emphasizing its environmental impact (de Oliveira et al., 2009).
Molecular and Crystal Structure Analysis
The molecular and crystal structure of this compound has been extensively studied. Hughes and Trotter (1971) determined the crystal structure of 2,6-dichloro-4-nitroaniline, providing insights into its chemical properties and interactions (Hughes & Trotter, 1971).
Development of Detection Technologies
Research has been conducted on developing technologies for detecting this compound. Zhang et al. (2023) fabricated luminescent metal-organic frameworks for the detection of dicloran in environmental samples, demonstrating the application of advanced materials in chemical sensing (Zhang et al., 2023).
Thermochemical Studies
The thermochemical properties of this compound have been studied to understand its stability and reactivity. Silva et al. (2009) conducted an experimental thermochemical study of dichloro-nitroanilines, which are chemically related to this compound, providing important data on their enthalpies of formation and sublimation (Silva et al., 2009).
Biodegradation Studies
Khan et al. (2013) explored the biodegradation of 2-chloro-4-nitroaniline, a compound structurally related to this compound, by Rhodococcus sp., offering insights into the environmental fate and potential bioremediation strategies for such compounds (Khan et al., 2013).
Mechanism of Action
Target of Action
It is known to interact with various organic compounds and transition metals .
Mode of Action
2,4-Dichloro-6-nitroaniline is believed to form complexes with transition metals . These complexes are thought to contribute to the catalytic activity exhibited by this compound . It facilitates the synthesis of various organic compounds and enables the electrochemical oxidation of organic compounds .
Biochemical Pathways
It is known to play a pivotal role as a catalyst in numerous reactions, including the synthesis of various organic compounds and the electrochemical oxidation of organic compounds .
Result of Action
It is known to facilitate the synthesis of various organic compounds and enable the electrochemical oxidation of organic compounds . The precise effects at the molecular and cellular level require further investigation.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-6-nitroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with transition metals, forming complexes that contribute to its catalytic activity . These complexes are believed to enhance the reactivity of the compound, making it a valuable catalyst in organic synthesis and electrochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause changes in the expression of specific genes, leading to alterations in cellular metabolism and function . Additionally, it can impact cell signaling pathways, potentially leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The formation of complexes with transition metals is a key aspect of its molecular mechanism, enhancing its catalytic activity and enabling it to facilitate various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to changes in its effectiveness and impact on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular function, with potential implications for its use in various applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, with significant changes in cellular function and behavior observed at higher doses . It is important to carefully control the dosage to avoid potential toxicity and adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism and function, with potential implications for its use in biochemical applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution of the compound is crucial for optimizing its use in various applications .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can influence its effectiveness and impact on cellular function, with potential implications for its use in biochemical applications .
Properties
IUPAC Name |
2,4-dichloro-6-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEZAMILKKYOPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041361 | |
Record name | 2,4-Dichloro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2683-43-4 | |
Record name | 2,4-Dichloro-6-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2683-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-6-nitrophenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2683-43-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dichloro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLORO-6-NITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S7EH59H1X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,4-Dichloro-6-nitroaniline used in studies related to acidity functions like the Hammett acidity function (H0)?
A: this compound serves as a useful indicator for determining acidity in strongly acidic solutions. [, ] Its protonation behavior is sensitive to the concentration of acid present, allowing researchers to quantify acidity levels beyond the range of traditional pH measurements. This is particularly valuable when studying reactions in highly acidic media like concentrated sulfuric acid solutions, as seen in the studies on the dehydration of 1,2-diphenylethanol. [] The change in this compound's UV-Vis absorbance spectrum upon protonation provides a measurable way to track changes in acidity.
Q2: How does the solvent system affect the acidity measurements using this compound?
A: Research has shown that the choice of solvent system can significantly influence the acidity measurements derived from this compound protonation. [, ] For instance, in the study on the dehydration of 1,2-diphenylethanol, researchers utilized a mixed solvent system of ethanol and aqueous sulfuric acid due to the low solubility of trans-stilbene (the reaction product) in purely aqueous sulfuric acid. [] They found that the addition of 5% ethanol to the aqueous sulfuric acid solution led to a slightly lower acidity compared to pure aqueous sulfuric acid at lower sulfuric acid concentrations, while at higher concentrations, the alcoholic solution became more acidic. [] This highlights the importance of carefully considering solvent effects when using this compound as an indicator for acidity measurements.
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